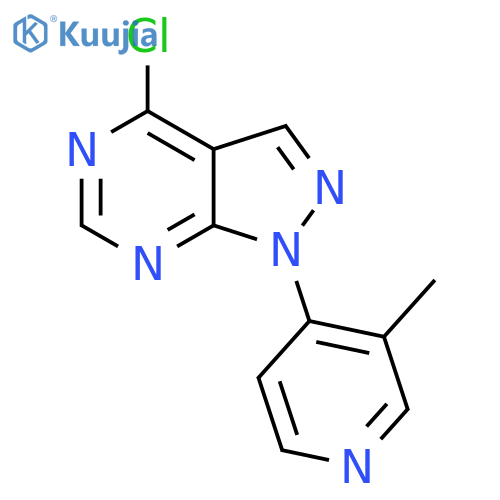

Cas no 1207827-22-2 (4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidine)

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-CHLORO-1-(3-METHYLPYRIDIN-4-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE

- PPIUINKGHRTHEI-UHFFFAOYSA-N

- AX8266539

- 4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[5,4-d]pyrimidine

- 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidine

-

- MDL: MFCD18711496

- インチ: 1S/C11H8ClN5/c1-7-4-13-3-2-9(7)17-11-8(5-16-17)10(12)14-6-15-11/h2-6H,1H3

- InChIKey: PPIUINKGHRTHEI-UHFFFAOYSA-N

- ほほえんだ: ClC1=C2C=NN(C2=NC=N1)C1C=CN=CC=1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 277

- トポロジー分子極性表面積: 56.5

じっけんとくせい

- 色と性状: White to Yellow Solid

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:2-8 °C

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C382923-25mg |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine |

1207827-22-2 | 25mg |

$ 185.00 | 2022-06-06 | ||

| abcr | AB306369-1 g |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine; 97% |

1207827-22-2 | 1g |

€1196.40 | 2023-04-26 | ||

| AstaTech | 51380-5/G |

4-CHLORO-1-(3-METHYLPYRIDIN-4-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE |

1207827-22-2 | 97% | 5g |

$2167 | 2023-09-17 | |

| Alichem | A029195830-1g |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine |

1207827-22-2 | 97% | 1g |

$785.70 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243537-250mg |

4-Chloro-1-(3-methylpyridin-4-yl)-1h-pyrazolo[3,4-d]pyrimidine |

1207827-22-2 | 97% | 250mg |

¥2704.00 | 2024-08-09 | |

| abcr | AB306369-250 mg |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine; 97% |

1207827-22-2 | 250mg |

€511.80 | 2023-04-26 | ||

| TRC | C382923-2.5mg |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine |

1207827-22-2 | 2.5mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C382923-5mg |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine |

1207827-22-2 | 5mg |

$ 65.00 | 2022-06-06 | ||

| Chemenu | CM270316-1g |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine |

1207827-22-2 | 97% | 1g |

$557 | 2021-08-18 | |

| Chemenu | CM270316-1g |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine |

1207827-22-2 | 97% | 1g |

$*** | 2023-04-03 |

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidine 関連文献

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidineに関する追加情報

Introduction to 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No: 1207827-22-2)

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, identified by its CAS number 1207827-22-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold that is widely recognized for its role in the development of various therapeutic agents, particularly those targeting cancer and inflammatory diseases.

The molecular structure of 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine features a fused ring system consisting of a pyrazole ring connected to a pyrimidine ring, with a chloro substituent at the 4-position of the pyrazole ring and a 3-methylpyridine moiety attached to the 1-position of the pyrimidine ring. This unique arrangement of functional groups makes it an attractive candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in developing novel small-molecule inhibitors that modulate kinase activity, which is a critical mechanism in many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its ability to inhibit various kinases by binding to their ATP-binding pockets. The presence of the chloro group and the methylpyridine substituent in 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine enhances its potential as a kinase inhibitor by improving solubility and binding affinity.

One of the most compelling aspects of this compound is its potential application in oncology research. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit inhibitory effects on several kinases involved in tumor growth and progression. For instance, research has demonstrated that certain analogs of this scaffold can inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor) and JAK2 (Janus kinase 2), which are frequently overexpressed in various cancers. The chloro substituent in 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine may further enhance its ability to interact with these kinases by increasing electrophilicity at the binding site.

Furthermore, the 3-methylpyridine moiety contributes to the compound's pharmacological profile by influencing its metabolic stability and bioavailability. This substituent can also participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. The combination of these structural features makes 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine a promising lead compound for further optimization.

Recent advances in computational chemistry and drug design have enabled researchers to predict the biological activity of compounds like 1207827-22-2 with greater accuracy. Molecular docking studies have been performed to evaluate how this compound interacts with various kinase targets. These studies suggest that it can bind effectively to the ATP-binding pockets of kinases, potentially inhibiting their activity and disrupting signaling pathways involved in cancer cell proliferation.

In addition to its potential as an anticancer agent, 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine has also shown promise in preclinical studies for its anti-inflammatory properties. Inflammatory processes are implicated in a wide range of diseases, including autoimmune disorders and cardiovascular conditions. By modulating kinase activity, this compound may help reduce inflammation and mitigate disease progression.

The synthesis of 1207827-22-2 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate pyrazole and pyrimidine precursors, followed by functional group transformations such as chlorination and alkylation. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is crucial for both research and commercial applications.

One notable aspect of working with 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is its stability under various conditions. The chloro group provides stability against hydrolysis, while the methylpyridine substituent enhances thermal stability. These properties make it suitable for long-term storage and transportation without significant degradation.

The pharmacokinetic profile of this compound is another area of interest. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest that 1207827-22-2 exhibits reasonable oral bioavailability and moderate metabolic clearance rates. These characteristics are favorable for developing it into a viable therapeutic agent.

Future research directions include further exploring the mechanism of action of 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine by investigating its effects on downstream signaling pathways affected by kinase inhibition. Additionally, structure-based drug design approaches can be employed to modify specific functional groups in order to enhance potency and selectivity against target kinases.

In conclusion,1207827-22-2 represents a promising candidate for therapeutic development due to its unique structural features and potential biological activities. Its ability to modulate kinase activity makes it particularly relevant for oncology research but also holds promise for treating other diseases involving inflammatory processes or aberrant signaling pathways.

1207827-22-2 (4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo3,4-dpyrimidine) 関連製品

- 926-59-0(sodium 3-oxobut-1-en-1-olate)

- 1270509-79-9(1-2-(azetidin-2-yl)phenylpyrrolidine)

- 1261447-72-6(2-Chloro-6-(3-(trifluoromethoxy)phenyl)pyridine-4-acetonitrile)

- 1114567-17-7(3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid)

- 2138396-61-7(2-(1-methylpyrrolidin-2-yl)methyl-2H-1,2,3-triazol-4-amine)

- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)

- 1859831-77-8(5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane)

- 5625-56-9(1,4-Piperazinedipropanesulfonic acid)

- 87077-76-7(1-(3,5-dichlorophenyl)-2-methylpropan-2-ol)

- 320424-91-7(3-(2-Chlorophenyl)-5-2-(4-methoxyanilino)vinyl-4-isoxazolecarbonitrile)